molecular formula C13H18N4O3S B2493813 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one CAS No. 2097893-37-1

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one

Cat. No.: B2493813
CAS No.: 2097893-37-1
M. Wt: 310.37
InChI Key: YUQMEFIMYUJPBE-UHFFFAOYSA-N
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Description

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one is a useful research compound. Its molecular formula is C13H18N4O3S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Molecular Structure Studies : Research has focused on understanding the structural properties of similar thiadiazole compounds, providing insights into their conformation and molecular interactions. For example, studies on compounds like 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one reveal details about the conformation of the piperidine ring and interactions in the crystal structure (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).

  • Synthesis and Chemical Reactions : Various studies have investigated the synthesis processes of thiadiazole derivatives, including methods for creating compounds with piperidine-based structures. This research often involves exploring the reactions of thiadiazole compounds with other chemical agents, providing valuable information for synthetic chemistry (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Applications in Biological and Medicinal Chemistry

  • Antimicrobial and Anticancer Potential : Research has explored the potential biological activities of thiadiazole derivatives. For instance, compounds like 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides have been studied for their antioxidant, antitumor, and antimicrobial activities, indicating the potential medicinal applications of these compounds (Paulrasu, Duraikannu, Palrasu, Shanmugasundaram, Kuppusamy, & Thirunavukkarasu, 2014).

  • Synthesis of Non-Ionic Surfactants : Some studies have utilized thiadiazole and piperidine derivatives to synthesize novel non-ionic surfactants, further demonstrating the chemical versatility and potential industrial applications of these compounds (Abdelmajeid, Amine, & Hassan, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiadiazole derivatives have shown potential as therapeutic agents due to their wide range of biological activities .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, as well as optimizing its synthesis. Given the wide range of activities exhibited by thiadiazole derivatives, this compound could have potential applications in various fields .

Properties

IUPAC Name

5-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-11-2-1-9(7-14-11)13(19)17-5-3-10(4-6-17)20-12-8-15-21-16-12/h8-10H,1-7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQMEFIMYUJPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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